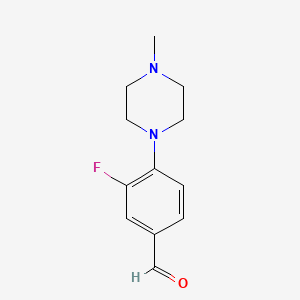

3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

Description

Chemical Structure and Synthesis

3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde (C₁₂H₁₄FN₂O; MW: 221.25) is a fluorinated benzaldehyde derivative featuring a 4-methylpiperazine substituent at the para position relative to the aldehyde group. Its synthesis involves nucleophilic aromatic substitution, where 3,4-difluorobenzaldehyde reacts with N-methylpiperazine dihydrochloride in the presence of diisopropylethylamine (DIPEA) in dimethylsulfoxide (DMSO) at 120°C for 2 hours . This method yields the target compound with high regioselectivity due to the electron-withdrawing fluorine directing substitution.

Applications The compound is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.

Propriétés

IUPAC Name |

3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYOCMHJYISNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid.

Reduction: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group allows for various chemical transformations, including:

- Oxidation : The aldehyde can be oxidized to form the corresponding carboxylic acid (3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid).

- Reduction : It can be reduced to yield 3-Fluoro-4-(4-methylpiperazin-1-yl)benzyl alcohol.

- Substitution Reactions : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, leading to a variety of derivatives with distinct properties .

Biological Research

In biological contexts, this compound is investigated for its potential interactions with enzymes and receptors. The compound's piperazine structure is known to influence its binding affinity in biological systems, making it relevant in:

- Drug Development : Its derivatives are explored for their pharmacological properties, particularly in the development of new therapeutic agents targeting various diseases .

- Enzyme Inhibition Studies : The compound is utilized to study enzyme interactions, which is crucial for understanding metabolic pathways and drug action mechanisms.

Medicinal Chemistry

The unique properties of this compound make it a valuable building block in medicinal chemistry:

- Pharmaceutical Applications : It is being studied as a precursor for synthesizing compounds with potential therapeutic effects. For example, its derivatives have been linked to the development of kinase inhibitors and other bioactive molecules .

Case Study: Kinase Inhibitors

One notable application involves the synthesis of pyrrolopyrimidine kinase inhibitors using this compound as an intermediate. The synthesis process typically involves several steps, including reaction with specific reagents under controlled conditions to yield active pharmaceutical ingredients (APIs) that exhibit targeted biological activity .

Material Science

In material science, this compound is used in the production of specialty chemicals and advanced materials:

- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and aldehyde group play crucial roles in its binding affinity and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzaldehyde Core

Key Observations :

- Functional Group Impact : Replacing the aldehyde (-CHO) with a carboxylic acid (-COOH) (e.g., ST-0019) increases polarity and aqueous solubility, making it suitable for ionic interactions in drug-target binding .

- Substituent Effects : Ether or alkyl-piperazine substituents (e.g., 2-methoxyethoxy or ethylpiperazine) modulate lipophilicity and steric bulk, influencing membrane permeability and pharmacokinetics .

Boron-Containing Analogs

Comparison :

Piperazine-Modified Derivatives

Comparison :

- The hydrochloride salt form enhances crystallinity and shelf-life, advantageous for industrial-scale synthesis .

Activité Biologique

3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a fluorinated benzaldehyde moiety and a piperazine ring, suggests possible interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

The chemical formula for this compound is CHFNO, with a molecular weight of approximately 220.26 g/mol. The presence of a fluorine atom enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to receptors or enzymes. The aldehyde group can participate in nucleophilic attacks, making the compound reactive towards various biomolecules.

Enzyme Inhibition

Recent studies have evaluated the inhibitory effects of compounds similar to this compound on various enzymes:

| Compound | Target Enzyme | IC (μM) | Selectivity Index |

|---|---|---|---|

| 2k | MAO-B | 0.71 | 56.34 |

| 2n | MAO-B | 1.11 | 16.04 |

| 2o | AChE | 1.19 | Not Specified |

These findings indicate that derivatives of piperazine can exhibit potent inhibition against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antiproliferative Activity

In vitro studies have demonstrated the antiproliferative effects of related compounds on cancer cell lines. For instance, compounds derived from similar scaffolds showed significant reductions in cell viability across various cancer types:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound 14 | DU145 (Prostate Cancer) | 61 |

| Compound 18 | LNCaP (Prostate Cancer) | 47 |

These results highlight the potential of these compounds as anticancer agents, particularly in prostate cancer treatment .

Case Studies

A notable case study involved the synthesis and biological evaluation of several piperazine-containing chalcones, including those related to this compound. The study aimed to develop dual inhibitors targeting both MAO-B and AChE:

Q & A

Q. How is the compound utilized in fragment-based drug discovery (FBDD)?

- Methodological Answer : As a fragment library component, its aldehyde group enables covalent linkage to cysteine residues via thiol-ene "click" chemistry. Surface plasmon resonance (SPR) screens affinity for protein targets (e.g., proteases). Optimization involves introducing bioisosteres (e.g., replacing –CHO with –CN) to enhance binding while retaining piperazine’s solubility-enhancing properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.